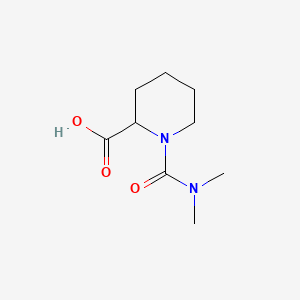

1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(dimethylcarbamoyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-10(2)9(14)11-6-4-3-5-7(11)8(12)13/h7H,3-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYFQLSMXRXSDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704882 | |

| Record name | 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249531-45-0 | |

| Record name | 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid

Introduction

1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid is a derivative of pipecolic acid, a cyclic non-proteinogenic amino acid. This molecule features a piperidine ring, a ubiquitous scaffold in medicinal chemistry, functionalized with a carboxylic acid at the 2-position and a tertiary amide (an N,N-dimethylcarbamoyl group) at the nitrogen atom. The strategic combination of these functional groups—a rigid cyclic backbone, a hydrogen bond-donating and accepting carboxylic acid, and a polar, aprotic tertiary amide—suggests a compound with unique physicochemical properties and potential for diverse interactions with biological targets.

This guide provides a comprehensive overview of the known and inferred properties of this compound, a proposed synthetic route, and a discussion of its potential applications in drug discovery and development, grounded in the established roles of its constituent chemical moieties.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

CAS Number: 1249531-45-0

-

Molecular Formula: C₉H₁₆N₂O₃

-

Molecular Weight: 200.24 g/mol

-

Canonical SMILES: CN(C)C(=O)N1CCCCC1C(=O)O

The structure consists of a central piperidine ring. The nitrogen of the ring is substituted with a dimethylcarbamoyl group, forming a tertiary amide. The carbon adjacent to the nitrogen (C2) is chiral and bears a carboxylic acid group.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the literature, its properties can be reliably inferred from its parent compound, piperidine-2-carboxylic acid (pipecolic acid), and the general characteristics of tertiary amides.

The introduction of the N,N-dimethylcarbamoyl group to the pipecolic acid scaffold is expected to significantly influence its physical properties. The tertiary amide group is polar but lacks the ability to act as a hydrogen bond donor, which will affect its melting point and solubility compared to the parent amino acid.[1][2] Amides are generally stable functional groups, resistant to hydrolysis under neutral conditions.[3] The carboxylic acid moiety provides a site for ionic interactions and hydrogen bonding, making the molecule's overall solubility pH-dependent.

| Property | Value (Pipecolic Acid) | Predicted Value/Comment for this compound | References |

| Appearance | White to off-white crystalline solid | Expected to be a solid at room temperature. | [4][5] |

| Melting Point (°C) | 268-278 (decomposes) | Lower than pipecolic acid due to disruption of the zwitterionic crystal lattice and lack of N-H hydrogen bonding. | [4][6][7] |

| Boiling Point (°C) | 265.8 ± 33.0 (Predicted) | Higher than non-polar compounds of similar molecular weight due to polarity. | [6] |

| Water Solubility | 314 mg/mL (Highly Soluble) | Expected to have good water solubility, particularly at neutral to basic pH where the carboxylic acid is deprotonated. Tertiary amides can accept hydrogen bonds from water. | [8][9][10] |

| pKa (Strongest Acidic) | ~2.06 - 2.98 (Carboxylic Acid) | Expected to be in a similar range. | [7][11] |

| pKa (Strongest Basic) | ~10.39 (Secondary Amine) | The nitrogen is now part of an amide and is significantly less basic (pKa of a protonated amide is ~ -0.5). | [3][11] |

| LogP (Predicted) | -2.31 to -2.1 | Predicted to be higher (less hydrophilic) than pipecolic acid due to the addition of two methyl groups and loss of the amine's positive charge at physiological pH. | [8] |

Synthesis and Methodologies

The synthesis of this compound can be achieved through the acylation of the secondary amine of piperidine-2-carboxylic acid. A common and effective method for forming an amide bond between a carboxylic acid and an amine involves the use of a coupling agent. However, for the N-acylation of an amino acid, a more direct approach using a carbamoyl chloride is often employed, provided the carboxylic acid is protected or the reaction conditions are controlled to favor N-acylation.

Proposed Synthetic Protocol: Amidation using Dimethylcarbamoyl Chloride

This protocol outlines a two-step process starting from piperidine-2-carboxylic acid. The first step involves the protection of the carboxylic acid group, followed by N-acylation, and concluding with deprotection. An ester, such as a methyl or ethyl ester, is a suitable protecting group.

Step 1: Esterification of Piperidine-2-carboxylic acid

The carboxylic acid is first converted to its methyl ester to prevent side reactions at this site during the subsequent amidation step.

-

Reagents & Materials:

-

(L)-Piperidine-2-carboxylic acid

-

Methanol (Anhydrous)

-

Thionyl chloride (SOCl₂) or an acid catalyst (e.g., H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

-

-

Procedure:

-

Suspend piperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise with stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield piperidine-2-carboxylic acid methyl ester.

-

Step 2: N-Acylation and Deprotection

The piperidine nitrogen of the ester intermediate is acylated using dimethylcarbamoyl chloride. The final step is the saponification of the methyl ester to yield the target carboxylic acid.

-

Reagents & Materials:

-

Piperidine-2-carboxylic acid methyl ester

-

Dimethylcarbamoyl chloride (DMCC) (Highly Toxic and Carcinogenic - handle with extreme care) [12][13]

-

A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Anhydrous Dichloromethane (DCM)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)/Water solvent mixture

-

Hydrochloric acid (HCl), 1M solution

-

Rotary evaporator, magnetic stirrer.

-

-

Procedure:

-

Dissolve the piperidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous DCM.

-

Add a non-nucleophilic base such as triethylamine (1.5 eq).

-

Cool the solution to 0 °C and add dimethylcarbamoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the protected intermediate, methyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate.

-

Dissolve the crude ester in a mixture of THF and water.

-

Add LiOH (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Quench the reaction by adding 1M HCl to acidify the solution to pH ~3-4.

-

Extract the product with ethyl acetate or another suitable organic solvent.

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification may be achieved by recrystallization or column chromatography.

-

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Potential Applications in Drug Development

The piperidine scaffold is a cornerstone in modern pharmacology, present in numerous approved drugs.[14][15] Its derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[16] The addition of an N-acyl group can significantly modulate the pharmacological profile, often enhancing potency and altering selectivity.[17]

Enzyme Inhibition

The dimethylcarbamoyl group is a key pharmacophore in several successful drugs, most notably as an inhibitor of acetylcholinesterase (AChE).[13][18][19][20] Carbamates can act as "slow substrates" for serine hydrolases, forming a transient covalent bond with the active site serine residue, leading to temporary inhibition.

-

Hypothetical Target: Given the precedent, this compound could be investigated as an inhibitor for various hydrolase enzymes. The piperidine-2-carboxylic acid moiety could serve as a recognition element, guiding the molecule to the active site of enzymes that process amino acids or related substrates. The dimethylcarbamoyl group would then act as the reactive moiety.

Modulators of Nuclear Receptors

N-acylated piperidines have been identified as potent antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor involved in regulating lipid and bile acid homeostasis.[17] In these structures, the N-acylated piperidine ring is a key structural element contributing to potency. The non-acidic nature of the N-acyl group can improve pharmacokinetic properties compared to charged analogues.

Potential Signaling Pathway Interaction

Soluble Epoxide Hydrolase (sEH) is an enzyme that degrades anti-inflammatory and analgesic lipid mediators. Inhibitors of sEH are being explored as therapeutics for inflammation and pain. Amide and urea functionalities are common in potent sEH inhibitors.[21] this compound could potentially interact with this pathway.

Caption: Hypothetical inhibition of the sEH pathway.

Conclusion

This compound represents an intriguing, albeit under-explored, molecule for chemical and pharmacological research. By leveraging the known properties of its pipecolic acid core and the well-established role of the dimethylcarbamoyl group in medicinal chemistry, we can project its potential as a valuable synthetic building block or a lead compound for drug discovery. Its synthesis is feasible through standard organic chemistry techniques, and its structural features suggest potential activity as an enzyme inhibitor or a modulator of cellular signaling pathways. Further experimental validation is required to fully elucidate the properties and therapeutic potential of this compound.

References

-

Wikipedia. Pipecolic acid. [Link]

-

Yeast Metabolome Database. DL-Pipecolic acid (YMDB01675). [Link]

-

Reddy, K. L., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

-

Química Orgánica. Synthesis of amides from carboxylic acids. [Link]

-

Solubility of Things. Pipecolic acid. [Link]

-

PubChem. Pipecolic Acid. [Link]

-

PubChem. Piperidine-2-carboxylate. [Link]

-

ResearchGate. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

-

Senthamarai, T., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications. [Link]

-

JoVE. Preparation of Amides. [Link]

-

Chemistry LibreTexts. 15.15: Physical Properties of Amides. [Link]

-

Human Metabolome Database. Showing metabocard for Pipecolic acid (HMDB0000070). [Link]

-

PubChem. L-Pipecolic acid. [Link]

-

Science Ready. Amides - Organic Chemistry. [Link]

-

Chemistry LibreTexts. 3.4: Physical Properties of Amides. [Link]

-

Wikipedia. Amide. [Link]

-

ChemBK. (2S)-piperidine-2-carboxylic acid. [Link]

-

Kim, H. Y., et al. (2017). Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists. ACS Medicinal Chemistry Letters. [Link]

-

ResearchGate. The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. [Link]

-

Cheméo. Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2). [Link]

-

Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

-

Wikipedia. Dimethylcarbamoyl chloride. [Link]

-

All About Drugs. Dimethylcarbamoyl Chloride. [Link]

-

Pipzine Chemicals. Piperidine-2-Carboxylic Acid. [Link]

-

de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry. [Link]

- Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

-

Amanote Research. Nonacidic Chemotype Possessing NAcylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists. [Link]

-

FooDB. Showing Compound D-Pipecolic acid (FDB023791). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. DMCC: Your Essential Partner in Pharmaceutical Synthesis. [Link]

- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

ResearchGate. Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. [Link]

-

IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

-

NIST. 2-Piperidinecarboxylic acid. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Amide - Wikipedia [en.wikipedia.org]

- 4. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Pipecolic acid | metabolite of lysine | CAS# 535-75-1 | InvivoChem [invivochem.com]

- 7. Piperidine-2-Carboxylic Acid: Properties, Uses, Safety, Supplier & Price | High Purity CAS 1003-29-8 China [pipzine-chem.com]

- 8. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 3105-95-1: L-Pipecolic acid | CymitQuimica [cymitquimica.com]

- 10. scienceready.com.au [scienceready.com.au]

- 11. ymdb.ca [ymdb.ca]

- 12. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

- 13. Dimethylcarbamoyl Chloride – All About Drugs [allfordrugs.com]

- 14. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijnrd.org [ijnrd.org]

- 16. researchgate.net [researchgate.net]

- 17. Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. nbinno.com [nbinno.com]

- 20. Dimethylcarbamoyl chloride | 79-44-7 [chemicalbook.com]

- 21. acgpubs.org [acgpubs.org]

A Technical Guide to 1-(Dimethylcarbamoyl)piperidine-2-carboxylic Acid: Structure, Synthesis, and Chemical Profile

Abstract: This technical guide provides a comprehensive analysis of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid, a derivative of the naturally occurring amino acid, pipecolic acid. The piperidine scaffold is a cornerstone in medicinal chemistry, and N-substitution allows for fine-tuning of physicochemical and pharmacological properties. This document, intended for researchers and drug development professionals, details the compound's chemical structure and nomenclature, outlines a robust synthetic protocol based on established chemical principles, and discusses its potential applications as a building block in modern pharmaceutical research. The guide emphasizes the causality behind methodological choices, providing a framework for practical application in a laboratory setting.

Chemical Identity and Structural Elucidation

This compound is a chiral, N-substituted heterocyclic compound. Its structure is based on a central piperidine ring, which is a saturated six-membered heterocycle containing one nitrogen atom. The molecule is functionalized with two key groups that dictate its chemical behavior: a carboxylic acid at the 2-position and a dimethylcarbamoyl group on the piperidine nitrogen.

The presence of a stereocenter at the C2 position means the molecule can exist as two enantiomers, (R) and (S). The specific stereochemistry is critical in biological systems and must be defined in any synthesis or application. Unless specified, the name typically refers to a racemic mixture.

Chemical Structure

The two-dimensional structure of the molecule is presented below. The IUPAC name systematically describes the attachment of a dimethylcarbamoyl group [–C(=O)N(CH₃)₂] to the nitrogen (position 1) of piperidine-2-carboxylic acid.

Caption: 2D structure of this compound.

Chemical Identifiers

A summary of key identifiers for this compound is provided below. These are crucial for accurate database searching and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1249531-45-0 | [1] |

| Molecular Formula | C₉H₁₆N₂O₃ | Inferred |

| Molecular Weight | 200.23 g/mol | Calculated |

| Canonical SMILES | CN(C)C(=O)N1CCCCC1C(=O)O | [1] |

| InChI Key | InChI=1S/C9H16N2O3/c1-10(2)9(14)11-6-4-3-5-7(11)8(12)13/h7H,3-6H2,1-2H3,(H,12,13) | [1] |

Physicochemical Profile

Detailed experimental physicochemical data for this compound is not extensively reported in publicly available literature. However, its properties can be inferred from its structure and by comparison with its parent compound, piperidine-2-carboxylic acid (pipecolic acid).

-

Appearance: Expected to be a solid at room temperature.

-

Solubility: The presence of the carboxylic acid group suggests potential solubility in aqueous bases and polar organic solvents. The N-carbamoyl group increases polarity compared to a simple N-alkyl substituent.

-

pKa: The molecule possesses a carboxylic acid group (pKa ~2-4) and a tertiary amine within the carbamoyl linkage, though the nitrogen lone pair is delocalized and not significantly basic.

For context, the parent compound, pipecolic acid, is a solid with a high melting point (264-268 °C) and good water solubility[2][3][4][5]. The addition of the dimethylcarbamoyl group is expected to lower the melting point and modify its solubility profile.

Synthesis and Purification

The most direct and logical synthesis of the target compound involves the N-acylation of piperidine-2-carboxylic acid (pipecolic acid) with a suitable carbamoylating agent. Dimethylcarbamoyl chloride is the reagent of choice for this transformation due to its commercial availability and reactivity.

Synthetic Workflow

The overall synthetic pathway is a single-step transformation from the starting material.

Caption: Workflow for the synthesis of the target compound.

Proposed Experimental Protocol

This protocol describes a representative procedure for the synthesis. The specific stereoisomer of the product ((R), (S), or racemic) will be determined by the stereochemistry of the starting pipecolic acid.

Materials:

-

Piperidine-2-carboxylic acid (1.0 eq)

-

Dimethylcarbamoyl chloride (1.1 eq)

-

Sodium hydroxide (NaOH) (2.2 eq)

-

Dichloromethane (DCM)

-

Deionized Water

-

Hydrochloric acid (1M HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-2-carboxylic acid (1.0 eq) and sodium hydroxide (2.2 eq) in deionized water. Cool the solution to 0 °C in an ice bath.

-

Expertise & Experience: Using a strong base like NaOH serves a dual purpose. First, it deprotonates the carboxylic acid to form a water-soluble carboxylate, preventing unwanted side reactions at that site. Second, it acts as the acid scavenger for the HCl that is generated during the acylation step.

-

-

Acylation Reaction: While stirring vigorously at 0 °C, add dimethylcarbamoyl chloride (1.1 eq) dropwise to the solution. The addition should be slow to control the reaction exotherm.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Acidification: Once the reaction is complete, cool the mixture back to 0 °C and carefully acidify to a pH of ~2-3 using 1M HCl. This step protonates the carboxylate group to regenerate the carboxylic acid on the product.

-

Trustworthiness: This pH adjustment is a critical self-validating step. The product, now a neutral carboxylic acid, will become less water-soluble and can be extracted into an organic solvent, while inorganic salts remain in the aqueous phase.

-

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product into dichloromethane (3x volumes).

-

Purification: Combine the organic layers and wash with brine (1x volume). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude material can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Structural Verification (Expected Analytical Data)

To confirm the identity and purity of the synthesized product, a standard battery of analytical techniques should be employed. The expected data are as follows:

-

¹H NMR:

-

A sharp singlet integrating to 6 protons around δ 2.8-3.0 ppm, corresponding to the two equivalent methyl groups of the dimethylcarbamoyl moiety.

-

A multiplet for the proton at the C2 chiral center.

-

A series of complex multiplets for the remaining 8 protons of the piperidine ring.

-

A broad singlet for the carboxylic acid proton (often > δ 10 ppm), which may be exchanged with D₂O.

-

-

¹³C NMR:

-

Two distinct carbonyl signals: one for the carboxylic acid (~170-180 ppm) and one for the carbamoyl group (~155-165 ppm).

-

A signal corresponding to the C2 carbon.

-

Signals for the two equivalent N-methyl carbons.

-

Signals for the remaining piperidine ring carbons.

-

-

Mass Spectrometry (ESI+): The expected molecular ion peak would be [M+H]⁺ at m/z 201.12.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid and two strong C=O stretches (~1700-1750 cm⁻¹ for the acid and ~1630-1660 cm⁻¹ for the amide/carbamoyl).

Applications and Research Context

While specific, large-scale applications for this compound are not widely documented in peer-reviewed literature, its value lies in its role as a specialized building block in medicinal chemistry and drug discovery.

-

Scaffold for Drug Discovery: The piperidine ring is a "privileged scaffold," appearing in numerous approved drugs. This compound provides a pre-functionalized core that researchers can elaborate into more complex molecules.

-

Modulation of Physicochemical Properties: The N-carbamoyl group significantly alters the properties of the parent pipecolic acid. It acts as a hydrogen bond acceptor and removes the basicity of the piperidine nitrogen, which can be crucial for modulating a molecule's absorption, distribution, metabolism, and excretion (ADME) profile[6].

-

Probing Structure-Activity Relationships (SAR): The parent compound, L-pipecolic acid, is a metabolite of lysine and has been investigated for its role in neurological pathways, including potential antagonism of barbiturate-enhanced GABA binding[5]. Derivatives like the title compound are logical tools for researchers to synthesize and test in order to explore the SAR of pipecolic acid-based ligands, potentially leading to new therapeutic agents.

References

-

PubChem. (n.d.). Pipecolic acid, (+)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylpiperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Pipecolic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.

-

Golm Metabolome Database. (n.d.). Piperidine-2-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). 2-Piperidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Golm Metabolome Database. (n.d.). Synonyms of Piperidine-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of (S)-2-piperidinecarboxylic acid.

-

Cheméo. (n.d.). Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2). Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Pipecolic acid, (+)- | C6H11NO2 | CID 736316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-[(Dimethylamino)carbonyl]-2-piperidinecarboxylic acid (CAS 1249531-45-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: This document provides a comprehensive technical framework for the characterization of the physicochemical properties of 1-[(Dimethylamino)carbonyl]-2-piperidinecarboxylic acid. It is important to note that specific experimental data for this compound (CAS 1249531-45-0) is not extensively available in publicly accessible literature. Therefore, this guide focuses on the established methodologies and expected properties based on its chemical structure, providing a robust protocol for its empirical determination.

Introduction

1-[(Dimethylamino)carbonyl]-2-piperidinecarboxylic acid, with CAS number 1249531-45-0, is a derivative of piperidine-2-carboxylic acid, also known as pipecolic acid. The introduction of a dimethylaminocarbonyl group at the nitrogen atom of the piperidine ring significantly alters the molecule's physicochemical properties compared to its parent compound. Understanding these properties is fundamental for its application in research and development, particularly in areas such as medicinal chemistry and materials science, where factors like solubility, stability, and membrane permeability are critical determinants of a compound's utility and behavior. This guide provides a detailed overview of the key physicochemical parameters of this compound and outlines the standard experimental protocols for their determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure.

| Identifier | Value | Source |

| CAS Number | 1249531-45-0 | [1] |

| Chemical Name | 1-[(Dimethylamino)carbonyl]-2-piperidinecarboxylic acid | [1] |

| Molecular Formula | C₉H₁₆N₂O₃ | [2][3] |

| Molecular Weight | 200.23 g/mol | [2][3] |

| Canonical SMILES | CN(C)C(=O)N1CCCCC1C(=O)O | [1] |

| InChI Key | LJYFQLSMXRXSDY-UHFFFAOYSA-N | [1] |

Structural Elucidation: The structure of 1-[(Dimethylamino)carbonyl]-2-piperidinecarboxylic acid features a saturated six-membered heterocyclic piperidine ring. A carboxylic acid group is attached at the 2-position, and a dimethylaminocarbonyl group is attached to the ring's nitrogen atom. The presence of both a carboxylic acid (an acidic group) and a tertiary amide will govern its chemical reactivity and physical behavior.

Predicted and Known Physicochemical Properties

While experimental data for 1-[(Dimethylamino)carbonyl]-2-piperidinecarboxylic acid is scarce, we can infer some properties based on its structure and data from related compounds. For comparative purposes, data for the parent compound, piperidine-2-carboxylic acid, is included.

| Property | Predicted/Known Value for 1-[(Dimethylamino)carbonyl]-2-piperidinecarboxylic acid | Known Value for Piperidine-2-carboxylic acid (CAS 535-75-1) | Significance in Drug Development |

| Melting Point (°C) | Data not available. Expected to be a solid at room temperature. | 268 °C | Influences formulation, stability, and purification methods. |

| Boiling Point (°C) | Data not available. Likely to decompose at higher temperatures. | Data not available. | Important for purification (distillation) and assessing thermal stability. |

| Water Solubility | Predicted to be soluble due to the carboxylic acid and amide groups. | 314 mg/mL | Crucial for bioavailability, formulation of aqueous solutions, and in vitro assays. |

| pKa | Data not available. The carboxylic acid proton is expected to have a pKa in the range of 3-5. | Data not available for the specific compound, but carboxylic acids typically have pKa values in this range. | Governs the ionization state at physiological pH, which affects solubility, permeability, and receptor binding. |

| LogP (Octanol/Water Partition Coefficient) | Data not available. The N-acylation is expected to increase lipophilicity compared to the parent compound. | -2.31 | A key indicator of a molecule's lipophilicity and its ability to cross biological membranes. |

Experimental Protocols for Physicochemical Characterization

To obtain accurate and reliable data, standardized experimental protocols must be followed. The OECD Guidelines for the Testing of Chemicals provide a framework for such determinations.[2]

Workflow for Physicochemical Characterization

Sources

A Technical Guide to the Synthesis of Novel Piperidine-2-Carboxylic Acid Derivatives

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a significant portion of FDA-approved drugs.[1][2][3] Specifically, piperidine-2-carboxylic acid and its derivatives serve as invaluable chiral building blocks for a diverse range of pharmaceuticals, including antivirals, neuroleptics, and anesthetics.[4][5] Their rigid, saturated heterocyclic structure allows for precise three-dimensional orientation of functional groups, enhancing interaction with biological targets.[6] This guide provides an in-depth exploration of the primary synthetic pathways to access these critical molecules, focusing on the underlying chemical principles, practical experimental protocols, and the strategic considerations necessary for the synthesis of novel, functionally diverse derivatives.

Introduction: The Strategic Importance of the Piperidine-2-Carboxylic Acid Core

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceutical agents.[2][7] Its chair-like conformation provides a reliable and tunable scaffold for presenting substituents in well-defined axial and equatorial positions. The incorporation of a carboxylic acid at the C2 position introduces a key functional handle for peptide coupling, salt formation, and further derivatization, while also establishing a critical stereocenter. The absolute stereochemistry at this C2 position is often paramount for biological activity, making enantioselective synthesis a primary focus of modern synthetic efforts.

This guide will traverse the key methodologies for constructing this vital scaffold, from classical hydrogenation approaches to state-of-the-art asymmetric and biocatalytic strategies. The aim is to provide not just a collection of protocols, but a logical framework for selecting and optimizing a synthetic route based on the desired substitution pattern, stereochemistry, and scale.

Foundational Strategy: Catalytic Hydrogenation of Pyridine Precursors

The most direct and atom-economical route to the piperidine core is the saturation of a corresponding pyridine ring.[3] This approach is widely used in both laboratory and industrial settings.[8]

Mechanistic Rationale

The hydrogenation of an aromatic pyridine ring requires overcoming its inherent resonance stability. This is achieved using heterogeneous or homogeneous metal catalysts that activate molecular hydrogen (H₂) and facilitate its stepwise addition across the double bonds of the ring.[3] The process typically involves the adsorption of the pyridine onto the catalyst surface, followed by the sequential transfer of hydrogen atoms.

Acidic conditions are often employed to protonate the pyridine nitrogen, forming a pyridinium salt. This enhances the ring's susceptibility to reduction by lowering its aromatic character and increasing its electrophilicity.[1][3]

Common Catalytic Systems & Conditions

A variety of catalysts can effect this transformation, each with its own profile of reactivity, selectivity, and cost. The choice of catalyst and conditions is critical to achieving high yield while avoiding common side reactions like hydrogenolysis (C-N bond cleavage).[8]

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Palladium on Carbon (Pd/C) | 50-100 psi H₂, RT-80 °C, Acidic solvent (e.g., HCl/MeOH, AcOH) | Cost-effective, widely available | Can require acidic additives, potential for catalyst poisoning[3] |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | 50-500 psi H₂, RT, Alcoholic solvents | Highly active, effective under mild conditions | Higher cost, can be less selective for certain substrates[4][8] |

| Rhodium on Carbon (Rh/C) | 50-1000 psi H₂, RT-100 °C, various solvents | High activity, good selectivity, less prone to C-N cleavage[8] | High cost |

| Rhodium(III) Oxide (Rh₂O₃) | 5 bar H₂, 40 °C, TFE | Effective for functionalized pyridines under mild conditions | High cost |

| Raney Nickel (Ra-Ni) | 500-1500 psi H₂, 100-200 °C | Inexpensive | Requires high pressure and temperature, potential for over-reduction[4][8] |

Experimental Protocol: Hydrogenation of Pyridine-2-Carboxylic Acid using Rh₂O₃

This protocol is adapted from a method reported for the mild hydrogenation of functionalized pyridines.

Materials:

-

Pyridine-2-carboxylic acid (1.0 mmol, 123.1 mg)

-

Rhodium(III) oxide (Rh₂O₃) (0.005 mmol, 1.2 mg, 0.5 mol%)

-

2,2,2-Trifluoroethanol (TFE) (2 mL)

-

Hydrogen gas (H₂)

-

High-pressure reactor (e.g., Parr shaker or autoclave)

Procedure:

-

To a glass vial equipped with a magnetic stir bar, add pyridine-2-carboxylic acid and Rh₂O₃.

-

Add TFE (2 mL) to the vial and briefly flush the headspace with nitrogen.

-

Place the vial inside the high-pressure reactor.

-

Seal the reactor and purge with hydrogen gas three times to remove air.

-

Pressurize the reactor to 5 bar with hydrogen gas.

-

Heat the reaction mixture to 40 °C and stir vigorously for 16 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the residual hydrogen gas in a fume hood.

-

The catalyst can be removed by filtration through a pad of Celite, and the solvent removed under reduced pressure to yield piperidine-2-carboxylic acid.

-

Yield and purity can be determined by NMR spectroscopy using an internal standard.

Workflow for Catalytic Hydrogenation

Caption: General workflow for the catalytic hydrogenation of pyridine derivatives.

Asymmetric Synthesis: Controlling Stereochemistry

For pharmaceutical applications, obtaining enantiomerically pure piperidine-2-carboxylic acid derivatives is often mandatory. Asymmetric synthesis strategies achieve this by creating the desired stereocenter in a controlled manner.

Chiral Pool Synthesis

This approach utilizes readily available, inexpensive chiral molecules as starting materials. L-amino acids, such as L-aspartic acid or L-lysine, are common choices.[5][9][10]

Example Pathway from L-Aspartic Acid: An asymmetric synthesis of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid has been described starting from L-aspartic acid β-tert-butyl ester.[9][10] The key steps involve:

-

Protection: Protection of the amino and acid groups.

-

Diastereoselective Alkylation: Introduction of a side chain that will ultimately become part of the piperidine ring.

-

Functional Group Manipulation: Conversion of the introduced side chain into an aldehyde.

-

Reductive Amination: Ring closure via an intramolecular reductive amination to form the piperidine ring with the desired stereochemistry.[9][10]

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are covalently attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. The Evans's oxazolidinone chemistry is a powerful example used in this context.[9][10]

Asymmetric Catalysis

This is one of the most elegant and efficient methods, where a small amount of a chiral catalyst creates a large amount of enantiomerically enriched product.

Asymmetric Hydrogenation of Pyridinium Salts: The aromaticity of pyridines makes direct asymmetric hydrogenation challenging. A common strategy is to first convert the pyridine into a pyridinium salt, which lowers the aromaticity and facilitates reduction.[11] Chiral rhodium or ruthenium complexes, often featuring ligands like DuPHOS or BINAP, can then perform a highly enantioselective hydrogenation of the less-aromatic ring.[11][12]

Caption: Asymmetric hydrogenation via pyridinium salt activation.

Biocatalysis: The Green Chemistry Approach

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations, often under mild, environmentally benign conditions.[4][6]

Rationale: The Power of Enzymatic Selectivity

Enzymes, such as hydroxylases and reductases, can target specific C-H bonds or functional groups with high chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical methods.[6] This is particularly valuable for functionalizing an existing piperidine ring or for setting key stereocenters.

Key Biocatalytic Strategies

-

Enzymatic C-H Oxidation: Recent work has shown that hydroxylase enzymes can be used to introduce hydroxyl groups onto the piperidine ring with high selectivity.[6] These hydroxylated intermediates are versatile handles for further functionalization via methods like radical cross-coupling.[6] For example, engineered proline-4-hydroxylase enzymes have been successfully applied to this task.[6]

-

Biosynthesis from Amino Acids: The natural biosynthesis of L-pipecolic acid starts from L-lysine.[5][13] This pathway can be harnessed using whole-cell or isolated enzyme systems to produce the target molecule from renewable feedstocks.

Experimental Workflow: Biocatalytic Hydroxylation

The following represents a conceptual workflow based on described methodologies.[6]

-

Bioreactor Setup: A buffered aqueous solution containing the piperidine-2-carboxylic acid substrate, the specific hydroxylase enzyme (e.g., P4H810), and necessary co-factors (e.g., NADPH, α-ketoglutarate) is prepared.

-

Incubation: The reaction is maintained at an optimal temperature (e.g., 30 °C) and pH with gentle agitation to ensure proper mixing and aeration.

-

Monitoring: The reaction progress is monitored by LC-MS or HPLC to track the formation of the hydroxylated product.

-

Product Isolation: Once the reaction reaches completion, the enzyme is removed (e.g., by precipitation or filtration), and the product is isolated from the aqueous medium using techniques like ion-exchange chromatography or extraction.

The Role of Protecting Groups in Synthesis

Throughout the synthesis of complex piperidine derivatives, the judicious use of protecting groups is essential to prevent unwanted side reactions.[14] The piperidine-2-carboxylic acid scaffold has two key functional groups requiring management: the secondary amine (piperidine nitrogen) and the carboxylic acid.

Common Protecting Groups and Their Removal

| Functional Group | Protecting Group | Abbreviation | Common Removal Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Strong acid (TFA, HCl)[15][16] |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂/Pd), HBr/AcOH[16] | |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (Piperidine in DMF)[15][16] | |

| Carboxylic Acid | Methyl or Ethyl Ester | -OMe, -OEt | Saponification (NaOH, LiOH) |

| Benzyl Ester | -OBn | Catalytic Hydrogenolysis (H₂/Pd) | |

| tert-Butyl Ester | -OtBu | Strong acid (TFA, HCl)[14] |

Orthogonal Protection Strategy: A key concept is the use of "orthogonal" protecting groups, which can be removed under different conditions without affecting each other.[15] For example, protecting the amine with Fmoc and the carboxylic acid as a tert-butyl ester allows for selective deprotection of the amine with a base, leaving the ester intact for subsequent reactions.

Caption: Logic of an orthogonal protection strategy.

Conclusion and Future Outlook

The synthesis of piperidine-2-carboxylic acid derivatives remains a dynamic and evolving field. While traditional methods like catalytic hydrogenation provide a robust foundation, the demand for enantiomerically pure and structurally complex molecules has driven the development of sophisticated asymmetric and biocatalytic routes. The integration of biocatalysis with modern synthetic methods, such as radical cross-coupling, is opening new avenues for creating novel three-dimensional structures that were previously inaccessible.[6] Future innovations will likely focus on developing more efficient and selective catalysts (both chemical and biological), expanding the scope of multi-component reactions, and designing novel protecting group strategies to streamline the synthesis of the next generation of piperidine-based therapeutics.

References

-

Xue, C. B., He, X., Roderick, J., Corbett, R. L., & Decicco, C. P. (2002). Asymmetric Synthesis of trans-2,3-Piperidinedicarboxylic Acid and trans-3,4-Piperidinedicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 67(3), 865–870. [Link]

-

PubMed. (2002). Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. [Link]

-

ChemistryViews. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. [Link]

- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

NIH. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC. [Link]

- Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.

-

NIH. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

DTIC. (n.d.). Piperidine Synthesis. [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

-

Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

-

University of Manchester. (n.d.). Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. Research Explorer. [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of 2-substituted piperidin-3-ols. [Link]

-

ResearchGate. (n.d.). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. [Link]

-

NPTEL. (n.d.). Protecting groups in organic synthesis. [Link]

-

Wikipedia. (n.d.). Protecting group. [Link]

-

RSC Publishing. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (S)-Piperidine-2-carboxylic Acid: A Comprehensive Overview. [Link]

-

Wikipedia. (n.d.). Pipecolic acid. [Link]

Sources

- 1. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 12. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 13. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 14. mazams.weebly.com [mazams.weebly.com]

- 15. Protecting group - Wikipedia [en.wikipedia.org]

- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

The Architectural Nuances of N-Substituted Pipecolic Acid Analogs: A Guide to Biological Significance and Therapeutic Design

Abstract

Pipecolic acid, a cyclic amino acid homolog of proline, represents a privileged scaffold in medicinal chemistry. Its rigidified piperidine ring offers a unique conformational constraint that is invaluable in the design of bioactive molecules. The true versatility of this scaffold, however, is unlocked through substitution at the secondary amine (N-substitution). This modification provides a critical vector for modulating physicochemical properties, target affinity, and pharmacological effects. This in-depth technical guide explores the profound biological significance of N-substituted pipecolic acid analogs, delving into their diverse therapeutic applications, the causal relationships behind their structure-activity profiles, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical architecture for the discovery of novel therapeutics.

Introduction: The Pipecolic Acid Scaffold - More Than a Proline Homolog

Pipecolic acid, derived from the metabolism of L-lysine, is more than just a six-membered ring analog of proline.[1] Its inherent conformational rigidity and chiral centers make it a compelling starting point for the synthesis of complex molecular architectures.[2] While naturally occurring pipecolic acid has roles in microbial secondary metabolite biosynthesis and as a biomarker in human health—notably in peroxisomal disorders and pyridoxine-dependent epilepsy—its synthetic N-substituted derivatives have emerged as a powerhouse in modern drug discovery.[3][4]

The strategic addition of substituents to the nitrogen atom of the pipecolic acid ring fundamentally alters the molecule's interaction with biological targets. This guide will dissect the impact of these substitutions, categorized by the nature of the appended group (acyl, alkyl, aryl), and explore their significance across various therapeutic landscapes.

N-Acyl Pipecolic Acid Analogs: Precision Targeting of Cellular Machinery

The introduction of an acyl group at the nitrogen atom of pipecolic acid has yielded a rich class of compounds with potent and selective biological activities. This substitution often results in the formation of amides, which can engage in critical hydrogen bonding interactions within enzyme active sites and receptor binding pockets.

FKBP51 Inhibition: A New Frontier in Stress-Related Disorders

The FK506-binding protein 51 (FKBP51) is a chaperone protein implicated in the regulation of the glucocorticoid receptor (GR) and has been identified as a key therapeutic target for stress-related conditions such as depression and post-traumatic stress disorder (PTSD).[5] The development of selective FKBP51 inhibitors has been challenging due to the high structural homology with its functional antagonist, FKBP52.[5] N-substituted pipecolic acid amides have emerged as a promising class of selective FKBP51 antagonists.[5]

The strategic replacement of a labile pipecolic ester with a more stable amide linkage has led to the development of potent and selective inhibitors with improved drug-like properties.[5] A key breakthrough was the discovery that a geminally substituted cyclopentyl amide serves as a preferred FKBP51-binding motif.[5]

Experimental Protocol: Fluorescence Polarization Assay for FKBP51 Inhibition

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of N-substituted pipecolic acid analogs for the FK1 domain of FKBP51.

-

Materials:

-

Purified recombinant FKBP51 FK1 domain

-

FITC-labeled peptide inhibitor (e.g., FITC-QFPFV)[3]

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Test compounds (N-substituted pipecolic acid analogs) dissolved in DMSO

-

384-well black, low-volume microplates

-

Microplate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a solution of the FITC-labeled peptide inhibitor at a final concentration of 5 µM in the assay buffer.

-

Prepare serial dilutions of the test compounds in DMSO, and then dilute into the assay buffer.

-

In a 384-well plate, add 5 µL of the test compound solution to each well.

-

Add 5 µL of the FITC-labeled peptide inhibitor solution to each well.

-

Initiate the binding reaction by adding 10 µL of a solution containing the FKBP51 FK1 domain to each well. The final concentration of the protein should be in the low nanomolar range, optimized for the specific assay.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader with appropriate excitation and emission filters for FITC.

-

Calculate the Ki values by fitting the data to a one-site competitive binding model using appropriate software (e.g., GraphPad Prism).

-

Table 1: Binding Affinities of N-Acyl Pipecolic Acid Amides for FKBP51

| Compound ID | N-Substituent | Ki (µM) for FKBP51 | Selectivity vs. FKBP12 | Reference |

| 3 | gem-dimethylcyclopentyl amide | 0.14 ± 0.02 | 20-fold | [6] |

| SAFit1 | (Not an amide) | 0.004 | >12,500-fold | [7] |

| SAFit2 | (Not an amide) | 0.006 | >8,333-fold | [7] |

Logical Relationship: FKBP51 Inhibition Pathway

Sources

- 1. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Discovery of pentapeptide-inhibitor hits targeting FKBP51 by combining computational modeling and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pipecolic acid as a diagnostic marker of pyridoxine-dependent epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 1-(Dimethylcarbamoyl)piperidine-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic building block relevant to researchers, medicinal chemists, and drug development professionals. The document details the molecule's fundamental physicochemical properties, including its molecular formula and weight. A robust, field-tested protocol for its chemical synthesis, purification, and rigorous analytical characterization is presented. The narrative emphasizes the causality behind methodological choices, ensuring both reproducibility and a deeper understanding of the process. Potential applications in medicinal chemistry are explored, highlighting the utility of the piperidine scaffold as a privileged structure in drug design. This guide serves as a practical and authoritative resource for the synthesis and application of this compound.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

Heterocyclic compounds are the cornerstone of a significant portion of modern pharmaceuticals. Among these, the piperidine motif is a "privileged scaffold," a structural framework frequently found in bioactive molecules due to its ability to confer favorable physicochemical properties and present substituents in a well-defined three-dimensional space for optimal target engagement.[1][2] Piperidine-carboxylic acid derivatives, in particular, serve as versatile intermediates in the synthesis of complex molecular architectures.[2]

This guide focuses on This compound , a bifunctional molecule incorporating three key structural features:

-

A Piperidine Core: Provides a non-aromatic, conformationally constrained backbone.

-

A Carboxylic Acid (C2-position): Offers a reactive handle for amide bond formation, esterification, or other derivatizations, enabling its use as a fragment for library synthesis.

-

An N-Dimethylcarbamoyl Group (N1-position): This urea-like moiety replaces the basic nitrogen of the parent piperidine, rendering the molecule neutral. It can act as a hydrogen bond acceptor and often improves metabolic stability and pharmacokinetic properties.

The strategic combination of these features makes this compound a valuable building block for creating novel chemical entities for screening in various drug discovery programs.

Physicochemical Properties

A precise understanding of a molecule's properties is fundamental to its application. The key quantitative data for this compound are summarized below.

| Property | Value | Significance |

| Molecular Formula | C₉H₁₆N₂O₃ | Defines the elemental composition. |

| Molecular Weight | 200.24 g/mol | Crucial for all stoichiometric calculations in synthesis and for mass spectrometry confirmation. |

| Monoisotopic Mass | 200.1161 Da | The exact mass used for high-resolution mass spectrometry (HRMS) to confirm identity. |

| Predicted pKa | ~4.1 ± 0.5 | Refers to the acidity of the carboxylic acid proton. Essential for designing extraction, purification, and formulation protocols. |

| Predicted LogP | ~0.3 ± 0.6 | The octanol-water partition coefficient indicates the molecule's lipophilicity, which influences solubility, cell permeability, and pharmacokinetic behavior. |

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process requiring careful control of reaction conditions to ensure high purity and yield. The logical flow from starting materials to the final, purified compound is outlined below.

Caption: Workflow for synthesis and purification.

Detailed Synthetic Protocol

This protocol describes a reliable method starting from commercially available (S)-Piperidine-2-carboxylic acid. The initial protection of the carboxylic acid is critical to prevent unwanted side reactions at this site during the subsequent N-acylation step.

Materials:

-

(S)-Piperidine-2-carboxylic acid (Pipecolic Acid)[3]

-

Thionyl chloride (SOCl₂)

-

Ethanol (200 proof)

-

Dimethylcarbamoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) / Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M aq.)

-

Sodium bicarbonate (saturated aq.)

Step 1: Protection of the Carboxylic Acid (Esterification)

-

Suspend (S)-Piperidine-2-carboxylic acid (1.0 eq) in ethanol (5 mL per 1 g).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise. Causality: This in-situ generates the acid chloride which is then esterified by the ethanol solvent. The reaction is exothermic and generates HCl gas, requiring slow addition and good ventilation.

-

Remove the ice bath and heat the mixture to reflux for 4 hours until the solution becomes clear.

-

Cool to room temperature and concentrate the solvent under reduced pressure to yield the ethyl ester hydrochloride salt as a solid. This is used directly in the next step.

Step 2: N-Acylation

-

Dissolve the crude ethyl (S)-piperidine-2-carboxylate hydrochloride from Step 1 in dichloromethane (10 mL per 1 g).

-

Cool the solution to 0°C.

-

Add triethylamine (2.5 eq) to neutralize the hydrochloride salt and act as a base for the acylation.

-

Slowly add dimethylcarbamoyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir overnight. Causality: The TEA acts as an HCl scavenger, driving the reaction to completion.

-

Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 3: Deprotection (Ester Hydrolysis)

-

Dissolve the crude N-acylated ester from Step 2 in a 3:1 mixture of THF and water.

-

Add lithium hydroxide (1.5 eq) and stir at room temperature for 3-5 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude this compound.

Purification Protocol: Preparative HPLC

For achieving high purity required for biological assays or further synthetic steps, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[4]

-

Column: C18 silica column (e.g., 19 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% Formic Acid. Causality: The acid suppresses the deprotonation of the carboxylic acid, leading to sharper peaks and better retention.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 50% B over 20 minutes.

-

Flow Rate: 15 mL/min.

-

Detection: UV at 210 nm.

-

Procedure: Dissolve the crude product in a minimal amount of DMSO or mobile phase. Inject onto the column, collect fractions corresponding to the main product peak, and combine.

-

Isolation: Freeze the combined fractions and lyophilize to obtain the final product as a white, fluffy solid.

Structural and Purity Analysis

Every synthesized batch must be rigorously analyzed to confirm its identity and quantify its purity. This self-validating system ensures the trustworthiness of the material for subsequent applications.

Sources

The Emergence of Carbamoyl-Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Introduction: The Strategic Union of Piperidine and Carbamoyl Moieties

In the landscape of medicinal chemistry, the piperidine ring stands as a titan, a ubiquitous scaffold found in a vast array of pharmaceuticals and natural products.[1][2] Its prevalence is not accidental; the six-membered nitrogenous heterocycle offers a desirable combination of chemical stability, conformational rigidity, and multiple vectors for chemical diversification.[2][3] This allows for the precise three-dimensional positioning of pharmacophoric elements, a critical factor for potent and selective interaction with biological targets.[4][5] When this privileged scaffold is functionalized with a carbamoyl group (-CONH₂), a powerful synergy emerges, giving rise to the carbamoyl-piperidine core. The carbamoyl moiety, with its capacity for hydrogen bonding and its ability to act as a bioisosteric replacement for other functional groups, significantly enhances the drug-like properties of the piperidine core.[4] This technical guide provides an in-depth exploration of the discovery and development of carbamoyl-piperidine compounds, from their synthetic origins to their evolution as potent modulators of various biological targets.

Early Discoveries and Synthetic Foundations

The journey of carbamoyl-piperidine compounds in medicinal chemistry has been one of incremental innovation, building upon foundational synthetic methodologies for piperidine derivatives. While a singular "discovery" event is difficult to pinpoint, the exploration of this scaffold gained momentum with the broader investigation of piperidine-based structures as therapeutic agents. Early synthetic efforts focused on the functionalization of pre-existing piperidine rings, often derived from commercially available starting materials like nipecotic acid and its esters.

A common and versatile approach to the synthesis of N-carbamoyl-piperidines involves the reaction of a piperidine nitrogen with an isocyanate. This method offers a direct and efficient route to the desired carbamoyl linkage. Alternatively, direct carbamoylation of the piperidine nitrogen using agents like chlorosulfonyl isocyanate followed by hydrolysis, or by reacting with a source of ammonia and a carbonylating agent, have also been employed. The specific synthetic strategy is often dictated by the desired substitution pattern on the piperidine ring and the overall complexity of the target molecule.[6]

Evolution as Therapeutic Agents: A Tale of Diverse Biological Activities

The true value of the carbamoyl-piperidine scaffold lies in its remarkable versatility, enabling the development of compounds with a wide spectrum of biological activities. This has led to their investigation in numerous therapeutic areas, including oncology, inflammation, infectious diseases, and central nervous system disorders.[1][3]

One of the most significant applications of carbamoyl-piperidine derivatives has been in the realm of enzyme inhibition. The carbamoyl group can participate in crucial hydrogen bonding interactions with amino acid residues within the active site of an enzyme, contributing to high-affinity binding. For instance, piperidine-3-carboxamide derivatives have emerged as a promising class of inhibitors for Cathepsin K, a cysteine protease involved in bone resorption and a key target for osteoporosis treatment.[7] Similarly, the carbamoyl-piperidine scaffold has been incorporated into potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and hypertension.[4][8]

Beyond enzyme inhibition, carbamoyl-piperidine derivatives have shown promise as antagonists for various receptors. For example, a series of piperidine carboxamides were developed as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1), a target for pain management.[9] Furthermore, the scaffold has been utilized in the design of inhibitors for fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes involved in the endocannabinoid system.[10]

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

The development of potent and selective carbamoyl-piperidine-based drugs has been heavily reliant on understanding their structure-activity relationships (SAR). Systematic modifications of the carbamoyl-piperidine core and analysis of the resulting changes in biological activity have provided invaluable insights into the key molecular interactions driving their therapeutic effects.

Key aspects of SAR studies for this scaffold often involve:

-

Substitution on the Piperidine Ring: The position and nature of substituents on the piperidine ring can significantly impact potency, selectivity, and pharmacokinetic properties. For example, the introduction of chiral centers can lead to enhanced biological activity and selectivity.[5][11]

-

Modification of the Carbamoyl Group: While the primary carbamoyl group is a common feature, N-substituted carbamoyl derivatives have also been extensively explored. These modifications can influence hydrogen bonding patterns and lipophilicity.

-

Exploration of Different Linkages: The attachment point of the carbamoyl group to the piperidine ring (e.g., at the 1-, 3-, or 4-position) dramatically alters the compound's three-dimensional shape and its potential interactions with a biological target.

The following table summarizes the inhibitory activity of a series of piperidine-3-carboxamide derivatives as Cathepsin K inhibitors, illustrating the impact of substitutions on the piperidine nitrogen.

| Compound ID | R Group (at Piperidine N-1) | Cathepsin K IC50 (nM) |

| 1a | H | >10000 |

| 1b | SO₂CH₃ | 150 |

| 1c | SO₂-p-tolyl | 50 |

| 1d | SO₂-p-chlorophenyl | 30 |

Data adapted from a study on piperidine-3-carboxamide derivatives as Cathepsin K inhibitors.[7]

This data clearly demonstrates that substitution at the N-1 position of the piperidine ring with a sulfonyl group significantly enhances the inhibitory activity against Cathepsin K.

Experimental Protocols: Synthesis and Biological Evaluation

To provide a practical understanding of the research and development process for carbamoyl-piperidine compounds, this section outlines a general synthetic protocol and a common biological assay.

Synthesis of a Representative Carbamoyl-Piperidine Compound

Route A: Two-Step Synthesis via Isocyanate Addition and Hydrolysis [6]

-

Step 1: Reaction of Ethyl Nipecotate with Isocyanate. To a solution of ethyl nipecotate in a suitable aprotic solvent (e.g., dichloromethane), an equimolar amount of an appropriate isocyanate is added dropwise at 0°C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude N-carbamoyl-piperidine ester.

-

Step 2: Hydrolysis of the Ester. The crude ester from Step 1 is dissolved in a mixture of an alcohol (e.g., ethanol) and water. An excess of a base (e.g., lithium hydroxide) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The reaction is then acidified to a pH of ~3-4 with a suitable acid (e.g., 1N HCl), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the desired 1-carbamoylpiperidine-3-carboxylic acid.

Route B: One-Step Direct Carbamoylation [6]

-

To a solution of piperidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent like dioxane), a carbamoylating agent (e.g., potassium cyanate) is added in the presence of an acid (e.g., acetic acid). The reaction mixture is heated to a specified temperature (e.g., 50-60°C) and stirred for several hours until the reaction is complete (monitored by LC-MS). The product is then isolated by appropriate workup procedures, which may include crystallization or chromatographic purification.

Biological Evaluation: In Vitro Enzyme Inhibition Assay

Example: Cathepsin K Inhibition Assay [7]

-

Enzyme and Substrate Preparation: Recombinant human Cathepsin K is pre-activated in an assay buffer containing a reducing agent (e.g., DTT). A fluorogenic substrate for Cathepsin K (e.g., Z-FR-AMC) is prepared in the same assay buffer.

-

Compound Preparation: The carbamoyl-piperidine test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations for the assay.

-

Assay Procedure: The assay is typically performed in a 96-well plate format. A small volume of the test compound solution is added to each well, followed by the addition of the pre-activated Cathepsin K enzyme. The plate is incubated for a short period to allow for compound-enzyme interaction. The reaction is then initiated by the addition of the fluorogenic substrate.

-

Data Acquisition and Analysis: The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition for each compound concentration is calculated relative to a control containing no inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined by fitting the dose-response data to a suitable equation.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide visual representations of key processes in the discovery and evaluation of carbamoyl-piperidine compounds.

Caption: A generalized workflow for the synthesis of carbamoyl-piperidine derivatives.

Caption: A simplified signaling pathway illustrating the mechanism of action for a carbamoyl-piperidine enzyme inhibitor.

Conclusion: A Scaffold with a Bright Future

The discovery and development of carbamoyl-piperidine compounds represent a compelling example of how the strategic combination of privileged scaffolds can lead to the creation of novel therapeutic agents. The inherent drug-like properties of the piperidine ring, augmented by the hydrogen bonding capabilities and synthetic tractability of the carbamoyl group, have established this core as a valuable platform in medicinal chemistry. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, the carbamoyl-piperidine scaffold is poised to remain a cornerstone in the quest for new and improved medicines.

References

-

(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate.

-

Piperidine-based drug discovery - ResearchGate.

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

-

The Versatile Scaffold: A Technical Guide to 1-Carbamoylpiperidine-3-carboxylic Acid in Medicinal Chemistry - Benchchem.

-

Piperidine-based drug discovery - University of Arizona.

-

In-depth Technical Guide: The Molecular Landscape of Piperidine-3-Carboxylic Acid Derivatives - Benchchem.

-

Comparative Guide to the Structure-Activity Relationship of Piperidine-3-Carboxamide Derivatives as Cathepsin K Inhibitors - Benchchem.

-

A Comparative Guide to the Synthetic Routes of 1-Carbamoylpiperidine-3-carboxylic acid - Benchchem.

-

Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PubMed Central.

-

Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed.

-

Synthesis of carbamoylpiperidine-type cholinesterase inhibitors - PubMed.

-

Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PubMed Central.

-

Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed.

-

Scheme 1. General strategy for the synthesis of piperidine derivatives.... - ResearchGate.

-

Structure Activity Relationship of USP5 Allosteric Inhibitors - bioRxiv.

-

Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase - PubMed.

-

In Silico Prediction of Piperidine-3-carbothioamide Bioactivity: A Technical Guide - Benchchem.

-

Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PubMed Central.

-

Application Notes and Protocols: "1-Carbamoylpiperidine-3-carboxylic acid" as a Versatile Building Block for Novel Het - Benchchem.

-

Application of Chiral Piperidine Scaffolds in Drug Design.

-

Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed.

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI.

-

Discovery of piperidine carboxamide TRPV1 antagonists - PubMed.

-

Application of Chiral Piperidine Scaffolds in Drug Design.

-

1-(Carbamoylamino)piperidine-2-carboxylic acid | C7H13N3O3 | CID 175418698.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]